2-[(4-Bromophenyl)amino]propanamide
Description
Properties
Molecular Formula |
C9H11BrN2O |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
2-(4-bromoanilino)propanamide |
InChI |
InChI=1S/C9H11BrN2O/c1-6(9(11)13)12-8-4-2-7(10)3-5-8/h2-6,12H,1H3,(H2,11,13) |
InChI Key |
IOBAITYDGGOFIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N)NC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Bromophenyl Precursors
A critical precursor for the target compound is 2-(4-bromophenyl)-2-methylpropanoic acid or related derivatives. According to patent literature, the preparation of such brominated aromatic acids involves:
- Bromination of 2-methyl-2-phenylpropanoic acid in aqueous medium using bromine under controlled temperature (25-35°C) and pH conditions.
- The reaction is performed heterogeneously with sodium bicarbonate to maintain mild alkalinity.
- After bromination, the mixture is extracted with toluene, and the aqueous phase is acidified to pH ~5 with dilute hydrochloric acid at low temperature (0-10°C).
- The product is filtered, washed, and further purified by recrystallization or solvent treatment (e.g., heptanes).
This process yields 2-(4-bromophenyl)-2-methylpropanoic acid with high purity (~99.3%) and moderate yield (~46.6%).
Conversion to Acid Chloride or Activated Ester
For amide bond formation, the acid precursor is often converted to a more reactive intermediate such as an acid chloride or activated ester:
- Acid chlorides can be prepared by reaction of the carboxylic acid with reagents like thionyl chloride or oxalyl chloride.
- Alternatively, coupling reagents such as N,N-dicyclohexylcarbodiimide (DCC) or tetrachlorofluoroformamidinium hexafluorophosphate (TCFH) in the presence of bases like N-methylimidazole (NMI) are used to activate the acid for amide coupling.
Amide Bond Formation
The key step involves coupling the activated acid derivative with an amine bearing the 4-bromophenyl group or vice versa. Several methods have been reported:
- TCFH/NMI-mediated coupling: The acid chloride or activated acid is reacted with (R)-(+)-α-methylbenzylamine or a similar amine under mild conditions to form the amide.
- DCC/NHS coupling: The carboxylic acid is converted to an NHS ester using DCC and N-hydroxysuccinimide, then reacted with the amine to afford the amide.
- Direct amidation: In some cases, direct heating of the acid with the amine under dehydrating conditions can form the amide, though this is less common for sterically hindered or sensitive substrates.
Purification and Characterization
- The crude amide product is typically purified by flash chromatography on silica gel using solvent mixtures such as ethyl acetate/heptane/dichloromethane gradients.
- Characterization is performed by standard analytical techniques including NMR, GC, and HPLC to confirm purity and structure.
Summary Table of Preparation Steps
Research Discoveries and Optimization Insights
- The selective bromination step is critical; performing the reaction in aqueous heterogeneous conditions with controlled bromine equivalents (1-2 eq) results in high selectivity for the 4-bromo isomer, minimizing ortho substitution.
- Coupling reagents such as TCFH/NMI provide efficient amide bond formation with minimal racemization and high yields.
- The use of (R)-(+)-α-methylbenzylamine as the amine component introduces chirality and can be leveraged for enantioselective synthesis of chiral amides.
- Purification by esterification followed by distillation (for acid intermediates) can facilitate separation of closely related isomers before amide formation.
- Flash chromatography solvent systems optimized with EtOAc, heptane, and DCM provide effective purification of the final amide.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)amino]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The carbonyl group can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in tetrahydrofuran
Major Products
Substitution: 2-[(4-Methoxyphenyl)amino]propanamide
Oxidation: 2-[(4-Nitrophenyl)amino]propanamide
Reduction: 2-[(4-Bromophenyl)amino]propanol
Scientific Research Applications
2-[(4-Bromophenyl)amino]propanamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer and antimicrobial properties.
Material Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: It is utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)amino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(a) 2-[(4-Bromophenyl)amino]-N-ethylpropanamide
- Structure : Differs by an ethyl group on the amide nitrogen (C₁₁H₁₅BrN₂O, MW 271.15 g/mol).
- However, steric hindrance may reduce binding affinity in biological targets .
(b) 2-Bromo-N-[(4-fluorophenyl)methyl]propanamide
- Structure : Bromine at C2 of the propanamide chain and a 4-fluorobenzyl group (CAS 1119451-51-2).
- Impact : The bromo substituent at C2 increases electrophilicity, making it more reactive in nucleophilic substitutions. The fluorinated benzyl group introduces additional electron-withdrawing effects and metabolic stability .
Variations in the Aromatic Ring Substituents
(a) 2-(4-Bromophenyl)-2-methylpropanamide
- Structure: Methyl group at C2 and a 4-bromophenyl group (C₁₀H₁₂BrNO, MW 242.11 g/mol).
- Hydrogen bonding via N–H···O interactions stabilizes its crystal structure .
(b) 2-Bromo-2-methyl-N-(4-nitrophenyl)-propanamide
- Structure : Nitro group at the phenyl para position (C₁₀H₁₁BrN₂O₃, MW 303.11 g/mol).
- Impact : The nitro group strongly withdraws electrons, enhancing acidity of the amide proton. This compound’s reactivity is suited for electrophilic aromatic substitution or as a precursor in explosives research .
Complex Pharmacologically Active Analogs
(a) Inavolisib (HY-101562)
- Structure: Difluoromethyl-oxazolidinone and dihydroimidazo-benzoxazepine substituents (C₁₈H₁₉F₂N₅O₄, MW 407.37 g/mol).
- Impact: The extended heterocyclic system enables kinase inhibition (e.g., PI3Kα), with the difluoromethyl group improving metabolic stability. This contrasts with the simpler 2-[(4-Bromophenyl)amino]propanamide, which lacks such targeted bioactivity .
(b) Golidocitinib
- Structure : Methoxy-methylpyrazolyl and indole substituents (C₂₅H₃₁N₉O₂, MW 489.58 g/mol).
- Impact : Designed as a JAK1 inhibitor, its bulky substituents facilitate selective binding to kinase domains. The parent compound’s lack of such groups limits its therapeutic relevance .
Sulfonyl and Alkynyl Derivatives
(a) 2-Bromo-2-methyl-N-[(4-methylphenyl)sulfonyl]-N-2-propynyl-propanamide
- Structure: Sulfonyl and propargyl groups (C₁₄H₁₆BrNO₃S, MW 358.26 g/mol).
- Impact : The sulfonyl group enhances polarity and solubility, while the propargyl group allows click chemistry applications. Synthesized via n-BuLi-mediated reactions in THF, this compound achieves moderate yields (34%) .
Data Table: Key Properties of Compared Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
